molecular formula C7H5F2NO B2612567 3-(Difluoromethyl)pyridine-4-carboxaldehyde CAS No. 1211541-96-6

3-(Difluoromethyl)pyridine-4-carboxaldehyde

Cat. No. B2612567
CAS RN: 1211541-96-6
M. Wt: 157.12
InChI Key: OQNDGYRQHATLAW-UHFFFAOYSA-N
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Description

  • Appearance : It exists as a liquid .

Molecular Structure Analysis

The molecular structure of 3-(Difluoromethyl)pyridine-4-carboxaldehyde consists of a pyridine ring with a difluoromethyl group attached to the fourth carbon atom. The aldehyde functional group is located at the fourth position of the pyridine ring .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not explicitly documented in the sources, it likely participates in various organic transformations due to the presence of the aldehyde group and the difluoromethyl substituent. Further studies are necessary to explore its reactivity and potential applications .


Physical And Chemical Properties Analysis

  • Stability : Handle with care; follow standard laboratory safety protocols .

Scientific Research Applications

Deprotonative Functionalization

The functionalization of 3-(difluoromethyl)pyridine has been developed via direct deprotonation of -CHF 2 with a lithiated base and subsequent trapping with various electrophiles in THF . This process gives access to 3-pyridyl-CF 2-SiMe 2Ph as a new silylated compound, which can be post-functionalized with a fluoride source to obtain a larger library of 3-(difluoroalkyl)pyridines .

Synthesis of Trifluoromethylpyridines

Trifluoromethylpyridines (TFMP) and its derivatives have found applications in the agrochemical and pharmaceutical industries . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .

Agrochemical Applications

The major use of TFMP derivatives is in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .

Pharmaceutical Applications

Several TFMP derivatives are used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Synthesis of Pyrazole-4-carboxylic Oxime Ester Derivatives

Fifteen new pyrazole-4-carboxylic oxime ester derivatives were conveniently synthesized . Antifungal assays indicated that some of these compounds possessed good activity against various fungi .

Development of Bioactive Molecules

The -CHF 2 group has been increasingly studied over the past few years as its interesting properties are essential for the development of new bioactive molecules . The -CHF 2 moiety is a lipophilic bioisostere of hydroxy, sulfanyl and amino groups and its action has been demonstrated as an unusual hydrogen bond donor that can influence intramolecular interactions and conformational preference .

Mechanism of Action

Target of Action

The primary target of the compound 3-(Difluoromethyl)pyridine-4-carboxaldehyde is the Succinate Dehydrogenase (SDH) . SDH is a key enzyme in the tricarboxylic acid cycle, which plays a crucial role in energy synthesis for pathogens . By targeting SDH, the compound can inhibit the mitochondrial electron transfer between succinate and ubiquinone, which is critical for oxygen-sensing .

Mode of Action

3-(Difluoromethyl)pyridine-4-carboxaldehyde interacts with its target, SDH, through hydrogen-bonding and π – π stacking interactions . This interaction results in the inhibition of the mitochondrial electron transfer, thereby blocking the energy synthesis of the pathogens .

Biochemical Pathways

The compound affects the tricarboxylic acid cycle by inhibiting the function of SDH . This inhibition disrupts the energy synthesis of the pathogens, leading to their death . The compound’s action on SDH also affects the mitochondrial electron transfer between succinate and ubiquinone, which is critical for oxygen-sensing .

Pharmacokinetics

The compound’sdifluoromethyl group has been widely utilized in pharmaceuticals and agrochemicals to improve the liposolubility of active compounds , which could potentially enhance its bioavailability.

Result of Action

The result of the action of 3-(Difluoromethyl)pyridine-4-carboxaldehyde is the inhibition of the growth of pathogens . By inhibiting SDH and disrupting energy synthesis, the compound causes the death of the pathogens . This makes it a potential candidate for use as a fungicide .

Safety and Hazards

  • Precautionary Statements : Follow safety precautions during handling, including proper protective equipment and ventilation. Avoid ingestion, skin contact, and inhalation. Dispose of waste properly .

properties

IUPAC Name

3-(difluoromethyl)pyridine-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO/c8-7(9)6-3-10-2-1-5(6)4-11/h1-4,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQNDGYRQHATLAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C=O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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